molecular formula C14H17Br B14466739 Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- CAS No. 72114-62-6

Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)-

Cat. No.: B14466739
CAS No.: 72114-62-6
M. Wt: 265.19 g/mol
InChI Key: DSQICSMRCBUXKU-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- is an organic compound that features a benzene ring substituted with a bromine atom and a 4-ethyl-1-cyclohexen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-ethyl-1-cyclohexen-1-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia in solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of phenols, nitriles, or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated benzene derivative.

Scientific Research Applications

Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-bromo-4-ethyl-: Similar structure but lacks the cyclohexenyl group.

    Benzene, 1-bromo-4-ethenyl-: Contains an ethenyl group instead of the cyclohexenyl group.

    Benzene, 1-bromo-4-ethynyl-: Contains an ethynyl group instead of the cyclohexenyl group.

Properties

CAS No.

72114-62-6

Molecular Formula

C14H17Br

Molecular Weight

265.19 g/mol

IUPAC Name

1-bromo-4-(4-ethylcyclohexen-1-yl)benzene

InChI

InChI=1S/C14H17Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h5,7-11H,2-4,6H2,1H3

InChI Key

DSQICSMRCBUXKU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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